molecular formula C16H19NO4 B12946213 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B12946213
M. Wt: 289.33 g/mol
InChI Key: SEIKLYDOIRQKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a benzyloxycarbonyl group and a carboxylic acid group in its structure makes it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the benzyloxycarbonyl group: This is achieved through a reaction with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The benzyloxycarbonyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with spirocyclic structures.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can serve as a protecting group, allowing selective reactions to occur at other sites in the molecule. The spirocyclic structure can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Benzyloxy)carbonyl)-2-azaspiro[3.4]octane-8-carboxylic acid
  • 6-((Methoxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid
  • 6-((Ethoxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid

Uniqueness

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

6-phenylmethoxycarbonyl-6-azaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C16H19NO4/c18-14(19)13-9-17(11-16(13)7-4-8-16)15(20)21-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19)

InChI Key

SEIKLYDOIRQKOI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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